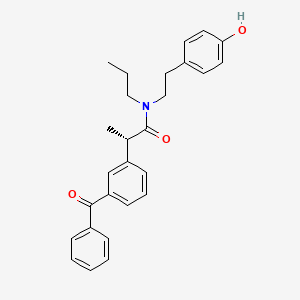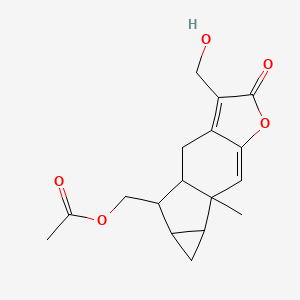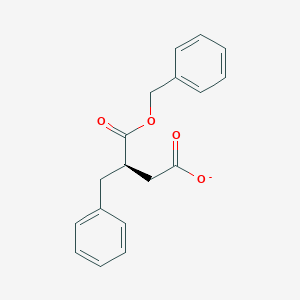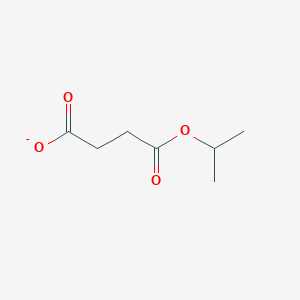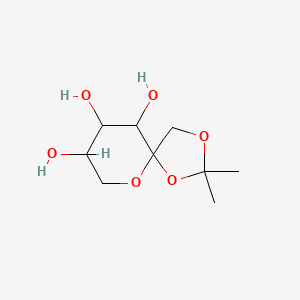
1,2-O-Isopropylidene-beta-D-fructopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Isopropylidene-beta-D-fructopyranose is a derivative of fructose, a simple sugar. This compound is formed by the protection of the hydroxyl groups in fructose through the formation of an acetal with acetone. It is widely used in carbohydrate chemistry for the protection of hydroxyl groups during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-Isopropylidene-beta-D-fructopyranose typically involves the reaction of D-fructose with acetone in the presence of an acid catalyst. One common method uses concentrated sulfuric acid as the catalyst. The reaction is carried out in dry acetone, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of ionic liquid catalysts accompanied by metal salts such as strontium chloride. This method offers advantages in terms of yield and selectivity, producing the desired acetonide without isomerization to other forms .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-O-Isopropylidene-beta-D-fructopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent sugar or other reduced forms.
Substitution: The acetal group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC can yield ketones, while reduction with NaBH4 can produce alcohols .
Applications De Recherche Scientifique
1,2-O-Isopropylidene-beta-D-fructopyranose has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry, facilitating the synthesis of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including antibacterial and antifungal agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, such as antihyperlipidemic agents.
Mécanisme D'action
The mechanism of action of 1,2-O-Isopropylidene-beta-D-fructopyranose involves the formation of a stable acetal, which protects the hydroxyl groups of fructose from unwanted reactions. This protection allows for selective reactions at other sites on the molecule. The acetal group can be removed under acidic conditions, regenerating the free hydroxyl groups .
Comparaison Avec Des Composés Similaires
1,24,5-Di-O-isopropylidene-beta-D-fructopyranose: This compound has two isopropylidene groups and offers greater protection for the hydroxyl groups.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Similar in structure but derived from galactose.
1,23,4-Di-O-isopropylidene-alpha-D-mannopyranose: Derived from mannose and used for similar protective purposes.
Uniqueness: 1,2-O-Isopropylidene-beta-D-fructopyranose is unique in its selective protection of the 1,2-hydroxyl groups of fructose, making it particularly useful in synthetic chemistry where selective protection is required .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKAWHTYZABFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)

![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
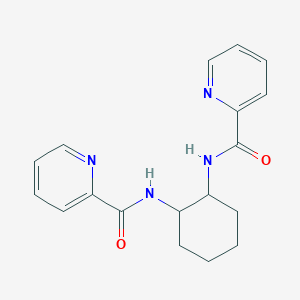
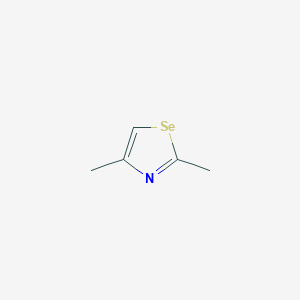
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
